![molecular formula C12H15N3O B12332845 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone is an organic compound with a unique structure that includes a quinolinone core and an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone typically involves the reaction of a quinolinone derivative with a 3-aminopropylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinolinone.
Substitution: The aminopropyl side chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, each with distinct functional groups that can further enhance the compound’s properties and applications.
Scientific Research Applications
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays and studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)amino]-4(1H)-quinolinone involves its interaction with specific molecular targets. The aminopropyl side chain allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Aminopropyl)amino]ethanol: This compound has a similar aminopropyl side chain but differs in the core structure.
3-[(3-Aminopropyl)amino]-4-hydroxybenzoic acid: Another compound with a similar side chain but a different core, leading to distinct properties.
Uniqueness
2-[(3-Aminopropyl)amino]-4(1H)-quinolinone is unique due to its quinolinone core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(3-aminopropylamino)-4aH-quinolin-4-one |
InChI |
InChI=1S/C12H15N3O/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12/h1-2,4-5,8-9,14H,3,6-7,13H2 |
InChI Key |
WZXCGWKLXAKHEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=CC2=O)NCCCN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



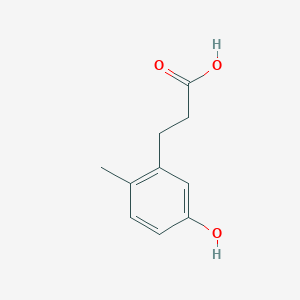

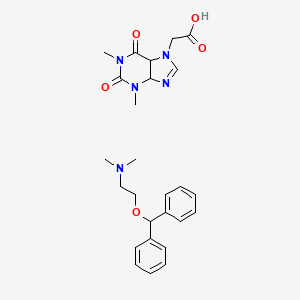
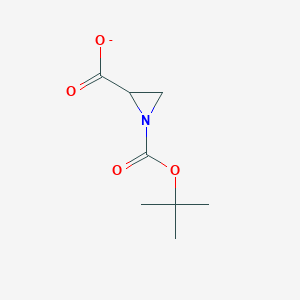
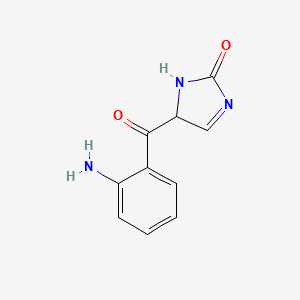
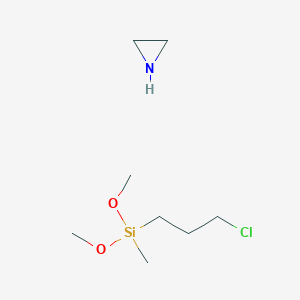
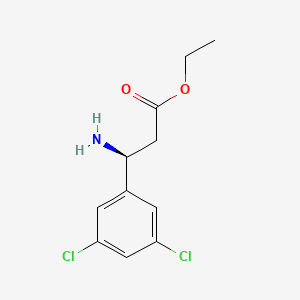



![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)
